3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
Brand Name: Vulcanchem
CAS No.: 140605-06-7
VCID: VC0123819
InChI: InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1
SMILES: C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34
Molecular Formula: C19H27N
Molecular Weight: 269.4 g/mol

3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline

CAS No.: 140605-06-7

Main Products

VCID: VC0123819

Molecular Formula: C19H27N

Molecular Weight: 269.4 g/mol

3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline - 140605-06-7

CAS No. 140605-06-7
Product Name 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
Molecular Formula C19H27N
Molecular Weight 269.4 g/mol
IUPAC Name (4aS,10bR)-3-cyclohexyl-2,4,4a,5,6,10b-hexahydro-1H-benzo[f]isoquinoline
Standard InChI InChI=1S/C19H27N/c1-2-7-17(8-3-1)20-13-12-19-16(14-20)11-10-15-6-4-5-9-18(15)19/h4-6,9,16-17,19H,1-3,7-8,10-14H2/t16-,19-/m1/s1
Standard InChIKey FUMLYVJDBXPSSP-VQIMIIECSA-N
Isomeric SMILES C1CCC(CC1)N2CC[C@@H]3[C@@H](C2)CCC4=CC=CC=C34
SMILES C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34
Canonical SMILES C1CCC(CC1)N2CCC3C(C2)CCC4=CC=CC=C34
Synonyms 3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline
3-cyclohexyl-1,2,3,4,4a,5,6,10b-octahydrobenz(f)isoquinoline hydrochloride
HEXOH-benzisoquinoline
PubChem Compound 126583
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator